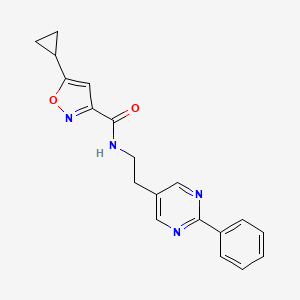

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Description

This compound features an isoxazole ring substituted with a cyclopropyl group at position 5 and a carboxamide group linked to an ethyl chain bearing a 2-phenylpyrimidin-5-yl moiety.

Properties

IUPAC Name |

5-cyclopropyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-19(16-10-17(25-23-16)14-6-7-14)20-9-8-13-11-21-18(22-12-13)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZVTMGTIYGVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroxylamine and a carbonyl compound.

Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate precursor using a cyclopropyl halide in the presence of a base.

Attachment of the phenylpyrimidinyl group: This can be done through a nucleophilic substitution reaction where the isoxazole derivative reacts with a phenylpyrimidinyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with analogs identified in the evidence:

Key Observations

Structural Variations :

- The target compound and its analogs share an isoxazole-carboxamide core but differ in substituents on the ethyl chain. For example:

- The 2-phenylpyrimidine group in the target may enhance aromatic stacking interactions compared to the thiophene and furan groups in analogs .

Physicochemical Properties :

- Analogs with bulkier substituents (e.g., 424.5 g/mol piperazine-furan derivative ) may exhibit reduced solubility compared to smaller derivatives like the methyl ester (214.21 g/mol) .

- The lack of melting point data for the target compound limits direct comparisons, though intermediates like Methyl 2-phenylpyrimidine-5-carboxylate (mp 161.5–163.5°C) suggest high crystallinity .

Synthetic Relevance :

- Compounds such as Methyl 2-phenylpyrimidine-5-carboxylate and N-Methyl-(2-phenylpyrimidin-5-yl)methylamine are probable intermediates in synthesizing the ethylamine side chain of the target compound.

Implications of Structural Differences

- Bioactivity Potential: The phenylpyrimidine moiety in the target compound may confer kinase inhibition properties, similar to drugs targeting ATP-binding pockets. Thiophene and furan analogs might instead modulate solubility or target selectivity due to differences in electronic properties.

- Lumping Strategy: As noted in , compounds with shared cores (e.g., isoxazole-carboxamide) could be grouped for predictive modeling of properties like logP or toxicity, despite substituent variations .

Biological Activity

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and patent literature.

Chemical Structure and Properties

The chemical structure of 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 336.39 g/mol

- IUPAC Name : 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

The compound features a cyclopropyl group, a phenylpyrimidine moiety, and an isoxazole carboxamide structure, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. Preliminary studies suggest that it may act as an inhibitor of specific kinases or receptors associated with cancer cell growth. The exact mechanism remains under investigation, but it is hypothesized that the compound may interfere with pathways critical for tumor cell survival.

Anticancer Activity

Recent research has focused on the anticancer properties of isoxazole derivatives, including this compound. In particular, studies have evaluated its cytotoxic effects against various cancer cell lines:

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against liver cancer cells while showing less efficacy against breast cancer cells.

Selectivity and Toxicity

One notable aspect of the compound's profile is its selectivity towards cancer cells over normal cells. For instance, the IC value against normal human epithelial breast cell line (MCF12A) was significantly higher than that against HepG2 cells, suggesting a favorable therapeutic index. This selectivity is crucial for minimizing side effects in potential clinical applications.

Case Studies and Research Findings

Several studies have highlighted the promising nature of isoxazole derivatives in oncology:

- Study on Indole-Isosaxole Hybrids : A related study reported on the synthesis and evaluation of indole-isoxazole hybrids, which displayed potent anticancer activity across multiple cell lines. The findings suggest that structural modifications similar to those in 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can enhance biological activity .

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases, highlighting their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.